(4-Chlorophenyl)(2,8-diazaspiro[5.5]undecan-2-yl)methanone
CAS No.:
Cat. No.: VC13380679
Molecular Formula: C16H21ClN2O
Molecular Weight: 292.80 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C16H21ClN2O |
|---|---|
| Molecular Weight | 292.80 g/mol |
| IUPAC Name | (4-chlorophenyl)-(2,8-diazaspiro[5.5]undecan-2-yl)methanone |
| Standard InChI | InChI=1S/C16H21ClN2O/c17-14-5-3-13(4-6-14)15(20)19-10-2-8-16(12-19)7-1-9-18-11-16/h3-6,18H,1-2,7-12H2 |
| Standard InChI Key | SVKUIIAVAWHVQZ-UHFFFAOYSA-N |
| SMILES | C1CC2(CCCN(C2)C(=O)C3=CC=C(C=C3)Cl)CNC1 |
| Canonical SMILES | C1CC2(CCCN(C2)C(=O)C3=CC=C(C=C3)Cl)CNC1 |
Introduction
Chemical Identity and Structural Features
The compound’s IUPAC name derives from its spirocyclic backbone, where two nitrogen atoms occupy positions 2 and 8 of an 11-membered bicyclic system. The 2,8-diazaspiro[5.5]undecane core consists of two fused six-membered rings sharing a single sp³-hybridized carbon atom. The 4-chlorophenyl group is attached to the nitrogen at position 2 via a carbonyl group, forming a methanone bridge.
Table 1: Key Physicochemical Properties (Predicted)
The presence of the 4-chlorophenyl group enhances lipophilicity, while the spirocyclic amine system contributes to conformational rigidity, a trait leveraged in drug design to improve target engagement .
Synthetic Methodologies
While no explicit synthesis of (4-chlorophenyl)(2,8-diazaspiro[5.5]undecan-2-yl)methanone is documented, analogous diazaspiro compounds are typically synthesized via Mannich-type reactions or multicomponent cyclizations .
Spirocyclic Core Construction
A validated approach involves the three-component Mannich reaction using:
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Cyclic ketones (e.g., cyclohexanone) to form the spiro center.
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Primary amines (e.g., benzylamine) to introduce nitrogen atoms.
For example, lactic acid-catalyzed reactions in DMSO at 80°C yield spirohexahydropyrimidines with >70% efficiency . Adapting this method, cyclohexanone could react with 4-chlorobenzamide and formaldehyde under acidic conditions to generate the target spiro framework.
Post-Functionalization
The ketone bridge is introduced via acyl chloride coupling. Treating 2,8-diazaspiro[5.5]undecane with 4-chlorobenzoyl chloride in the presence of a base (e.g., triethylamine) would yield the final product .
Physicochemical and Pharmacokinetic Profiling
Metabolic Stability
Diazaspiro systems exhibit resistance to cytochrome P450-mediated oxidation due to steric hindrance around the nitrogen atoms . The 4-chlorophenyl group may undergo phase II glucuronidation, necessitating in vitro hepatic microsome assays for validation.
Future Directions
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Synthetic Optimization: Explore microwave-assisted synthesis to reduce reaction times and improve yields .
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Target Validation: Screen against GPCR panels to identify lead candidates for autoimmune or metabolic diseases.
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Formulation Development: Investigate nanocrystal dispersions to enhance aqueous solubility.
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